4-Hydroxy-3-nitrophenylacetic acid is an organic compound with significant biochemical relevance. It is primarily recognized as a metabolite of 3-nitrotyrosine, which is associated with oxidative stress and inflammation in biological systems. The compound is characterized by its ability to influence protein stability and degradation, making it a subject of interest in various scientific studies.
The synthesis of 4-hydroxy-3-nitrophenylacetic acid can be achieved through several methods:
The polymerization process typically involves:
The molecular structure of 4-hydroxy-3-nitrophenylacetic acid features:
The InChI Key for this compound is QBHBHOSRLDPIHG-UHFFFAOYSA-L, and its SMILES representation is [O-]C(=O)CC1=CC=C([O-])C(=C1)[N+]([O-])=O
.
4-Hydroxy-3-nitrophenylacetic acid participates in various chemical reactions typical of aromatic compounds:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) that enhance reactivity or selectivity toward desired products .
The mechanism through which 4-hydroxy-3-nitrophenylacetic acid exerts its effects primarily involves:
Data indicate that higher levels of this compound correlate with increased oxidative damage in tissues, suggesting its role as both a biomarker and a participant in inflammatory processes .
Relevant analyses have shown that this compound exhibits higher acidity than tyrosine, influencing protein degradation pathways significantly .
4-Hydroxy-3-nitrophenylacetic acid has several applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0